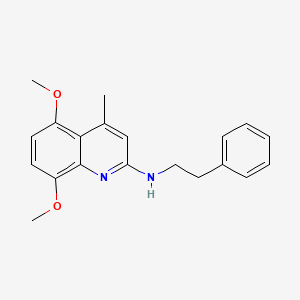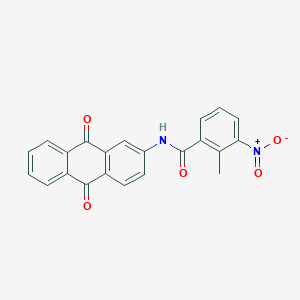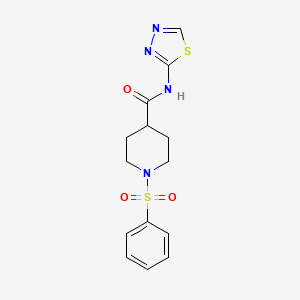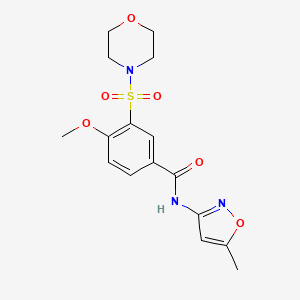
5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin and has gained popularity in recent years due to its hallucinogenic effects.
Mecanismo De Acción
The exact mechanism of action of 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, it is thought to bind to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This binding leads to an increase in the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a role in mood and cognition.
Biochemical and Physiological Effects
The use of 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine has been associated with a range of biochemical and physiological effects. These effects include changes in perception, mood, and thought processes. Users may experience altered sensory perception, such as changes in color perception and visual hallucinations. They may also experience changes in mood, such as increased feelings of empathy and euphoria. Additionally, 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine has been shown to increase heart rate and blood pressure, which can be dangerous in individuals with pre-existing cardiovascular conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine in lab experiments is its potency. It is a highly potent psychedelic drug, meaning that small doses can produce significant effects. This makes it a useful tool for studying the effects of psychedelics on the brain and behavior. However, the use of 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine in lab experiments is limited by its potential for harm. It is a Schedule I controlled substance in the United States, meaning that it is considered to have a high potential for abuse and no accepted medical use.
Direcciones Futuras
There are several future directions for research on 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine. One area of interest is its potential as a treatment for addiction. Preliminary studies have shown that it may be effective in reducing cravings and withdrawal symptoms in individuals with substance use disorders. Another area of interest is its potential as a tool for psychotherapy. Some researchers believe that it may be useful in treating conditions such as depression, anxiety, and post-traumatic stress disorder. Finally, there is a need for further research into the long-term effects of 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine use, particularly with regard to its impact on brain function and mental health.
Métodos De Síntesis
The synthesis of 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine involves the reaction of 2,5-dimethoxyphenethylamine with 4-methyl-2-nitrophenol in the presence of a reducing agent such as palladium on carbon. The resulting product is then treated with 2-phenylethylamine to yield 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine. The purity of the final product can be increased by recrystallization.
Aplicaciones Científicas De Investigación
5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine has been studied for its potential therapeutic uses, including its ability to treat depression and anxiety. It has also been investigated for its effects on the brain and its potential as a tool for studying consciousness. In addition, 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine has been studied for its potential as a treatment for addiction and as a tool for psychotherapy.
Propiedades
IUPAC Name |
5,8-dimethoxy-4-methyl-N-(2-phenylethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-13-18(21-12-11-15-7-5-4-6-8-15)22-20-17(24-3)10-9-16(23-2)19(14)20/h4-10,13H,11-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYVVJGYOBJFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5222077.png)
![ethyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate](/img/structure/B5222083.png)
![methyl 2-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B5222085.png)

![3-chloro-4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5222093.png)


![4-phenyl-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5222111.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B5222149.png)
![1-(2-fluorobenzyl)-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5222152.png)
![1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5222158.png)